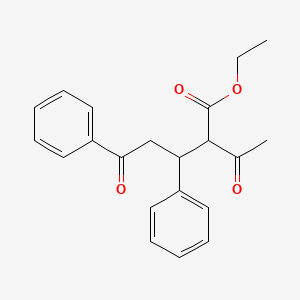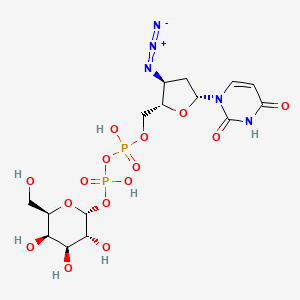
2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core with phenyl and thiazolyl substituents. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method might include the condensation of anthranilic acid derivatives with thioamides under acidic or basic conditions, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.
Reduction: Reduction reactions could target the quinazolinone core or the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for compounds like 2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone would depend on its specific biological target. It might interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-Phenylquinazolinone: Lacks the thiazole ring, which may affect its biological activity.
3-(1,3-Thiazol-2-yl)-4(3H)-quinazolinone: Lacks the phenyl group, potentially altering its chemical properties.
2-Phenyl-4(3H)-quinazolinone: Lacks the thiazole ring, which may influence its reactivity and applications.
Uniqueness
The presence of both phenyl and thiazolyl groups in 2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone may confer unique chemical and biological properties, making it a compound of interest for further research and development.
属性
CAS 编号 |
76244-46-7 |
|---|---|
分子式 |
C17H11N3OS |
分子量 |
305.4 g/mol |
IUPAC 名称 |
2-phenyl-3-(1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C17H11N3OS/c21-16-13-8-4-5-9-14(13)19-15(12-6-2-1-3-7-12)20(16)17-18-10-11-22-17/h1-11H |
InChI 键 |
SCAGTMXIFFGCAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


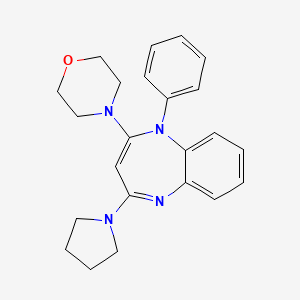
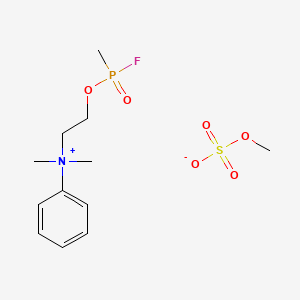
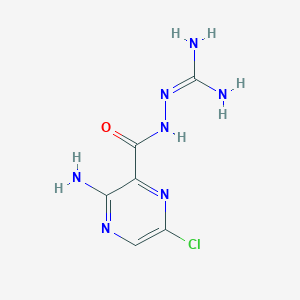

![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)




